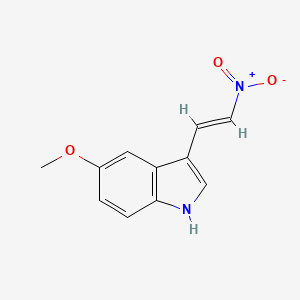

5-Methoxy-3-(2-nitrovinyl)-1H-indole

Overview

Description

5-Methoxy-3-(2-nitrovinyl)-1H-indole is a heterocyclic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is also known by its synonym, 5-Methoxy-3-(2′-nitroethenyl)indole . This compound is primarily used as a reactant in the preparation of various derivatives and inhibitors, making it significant in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 5-methoxyindole with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitrovinyl group can be reduced to an ethylamine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-Methoxy-3-(2-aminoethyl)-1H-indole.

Reduction: Formation of 5-Methoxy-3-(2-ethylamine)-1H-indole.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-Methoxy-3-(2-nitrovinyl)-1H-indole is utilized in several scientific research fields:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor agonists.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(2-nitrovinyl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which plays a role in inflammatory responses. The compound’s nitrovinyl group is crucial for its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

5-Methoxyindole: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.

3-(2-Nitrovinyl)indole: Lacks the methoxy group, affecting its solubility and reactivity.

5-Methoxy-3-indoleacetic acid: Contains a carboxylic acid group instead of a nitrovinyl group, altering its chemical properties.

Uniqueness

5-Methoxy-3-(2-nitrovinyl)-1H-indole is unique due to its combination of a methoxy group and a nitrovinyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Biological Activity

5-Methoxy-3-(2-nitrovinyl)-1H-indole is an organic compound with the molecular formula and a molecular weight of 218.21 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structure of this compound features an indole ring substituted with a methoxy group and a nitrovinyl group. The presence of these functional groups is believed to influence its biological activity significantly.

Structural Formula

SMILES Representation : COC1=CNC2=C(C=C(C=C2C(=C1)C(=O)N)C(=O)N)N=C(N)N)[4]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus (including MRSA)

- Mycobacterium tuberculosis

- Candida albicans

The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of biofilm formation, which is critical for the survival of pathogenic bacteria.

Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| MRSA | 1.00 |

| Mycobacterium tuberculosis | 0.98 |

| Candida albicans | 7.80 |

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. The results indicate a promising potential for this compound as an anticancer agent.

Antiproliferative Activity

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 12.50 |

| HeLa (cervical cancer) | 15.00 |

| MCF-7 (breast cancer) | 10.00 |

The biological activity of this compound is attributed to its ability to bind to specific proteins involved in cellular processes such as:

- Inhibition of bacterial alarmone synthetases : This disrupts the bacteria's ability to enter a persistent state, enhancing susceptibility to other antibiotics.

- Induction of apoptosis in cancer cells : The compound may trigger programmed cell death through mitochondrial pathways, leading to reduced tumor growth.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various indole derivatives, including this compound. The findings revealed that this compound showed superior activity against MRSA compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent in combating antibiotic resistance .

Evaluation of Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The compound was found to inhibit cell proliferation effectively, with IC50 values indicating strong activity against rapidly dividing cells.

Properties

IUPAC Name |

5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-7,12H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIAZIKEFZGLDL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.